molecular formula C11H22O7 B1676787 2,5,8,11,14-Pentaoxahexadecan-16-oic acid CAS No. 16024-66-1

2,5,8,11,14-Pentaoxahexadecan-16-oic acid

Cat. No. B1676787
CAS RN: 16024-66-1
M. Wt: 266.29 g/mol
InChI Key: DDTZAHIJJCRGFT-UHFFFAOYSA-N
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Description

m-PEG5-CH2COOH is a PEG derivative containing a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media.

Scientific Research Applications

Cancer Prevention and Therapy

Oleanolic acid, a pentacyclic triterpenoid, and its synthetic derivatives, including 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid, have shown promising potential in cancer prevention and therapy. These compounds can modulate multiple signaling pathways in tumor cells and have exhibited potent antiangiogenic and antitumor activities in rodent cancer models. They are currently under evaluation in clinical studies (Shanmugam et al., 2014).

Gibberellin Biosynthesis

Kaur-16-en-7β-ol-19-oic acid, a derivative in the gibberellin biosynthesis pathway, has been shown to stimulate leaf sheath growth in dwarf -5 mutant of Zea mays and can be converted to gibberellin A3 in Gibberella fujikuroi mycelial suspensions, suggesting its role as an intermediate in gibberellin biosynthesis (Lew & West, 1971).

Metalorganic Chemical Vapor Deposition

The adducts of barium complexes with 2,5,8,11,14-pentaoxaheptadecane (tetraglyme) have been studied for their application in metalorganic chemical vapor deposition. These complexes have been characterized for their thermal stability and solid-state structure, indicating potential utility in the deposition of barium fluoride films (Gardiner et al., 1991).

Atmospheric Chemistry

In atmospheric chemistry, 2,5,8,11,14-pentaoxapentadecane and related compounds have been identified in PM2.5 samples, suggesting their role in the formation of secondary organic aerosols. These findings contribute to understanding the composition and sources of atmospheric particulate matter (Edney et al., 2003).

Solution Chemistry

Studies on the excess volumes of binary mixtures formed by 2,5,8,11,14-pentaoxapentadecane with homologous n-alkanes have provided insights into the solution chemistry of these compounds. Such research helps in understanding their interaction and miscibility properties (Treszczanowicz et al., 1990).

Ultrasensitive Copper Detection

In the field of analytical chemistry, 16-mercaptohexadecanoic acid capped CdSe quantum dots have been used for ultrasensitive copper(II) detection. This approach utilizes enhanced photoluminescence for rapid and reliable detection, with potential applications in mixed-ion solutions and physiological fluids (Chan et al., 2010).

Analgesic and Antiinflammatory Activity

Kaur-16-en-19-oic acid, isolated from Annona reticulata bark, has demonstrated significant analgesic and antiinflammatory activity. This research contributes to the understanding of natural compounds with potential therapeutic applications (Chavan et al., 2012).

Magnetic Particle Coatings

16-Mercaptohexadecanoic acid has been used to create self-assembled monolayer coatings on nanosized magnetic particles. These coated particles have potential applications in biological cell separation and gold recovery, demonstrating the versatility of this compound in nanotechnology applications (Liu & Xu, 1995).

properties

IUPAC Name

2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O7/c1-14-2-3-15-4-5-16-6-7-17-8-9-18-10-11(12)13/h2-10H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTZAHIJJCRGFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50166842
Record name 2,5,8,11,14-Pentaoxahexadecan-16-oic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5,8,11,14-Pentaoxahexadecan-16-oic acid

CAS RN

16024-66-1
Record name 3,6,9,12,15-Pentaoxahexadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16024-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5,8,11,14-Pentaoxahexadecan-16-oic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5,8,11,14-Pentaoxahexadecan-16-oic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5,8,11,14-pentaoxahexadecan-16-oic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.496
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The title compound was synthesized by a condensation method similar to that of Step A of Example 3-1 using (2-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}ethoxy)acetic acid instead of Boc-Sar-OH and 7-((S)-5-hydroxymethyl-2-oxooxazolidin-3-yl)-3-(2-trifluoromethylphenyl)-2H-isoquinolin-1-one obtained in Step B of Example 1-13 instead of 7-((R)-5-hydroxymethyl-2-oxooxazolidin-3-yl)-3-(2-trifluoromethylphenyl)-2H-isoquinolin-1-one obtained in Step B of Example 1-14. However, (2-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}ethoxy)acetic acid was synthesized by a method similar to that of Step A of Example 4-39 using tetraethylene glycol monomethyl ether instead of pentaethylene glycol monobenzyl ether.
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7-((S)-5-hydroxymethyl-2-oxooxazolidin-3-yl)-3-(2-trifluoromethylphenyl)-2H-isoquinolin-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BI Geurink, N Li, MD Witte… - Synthetic Tools to … - scholarlypublications …
Activity-based protein profiling has become an attractive strategy to report on enzyme activity in the context of complex biological samples (see Chapter 1). 1, 2 An activity-based …

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